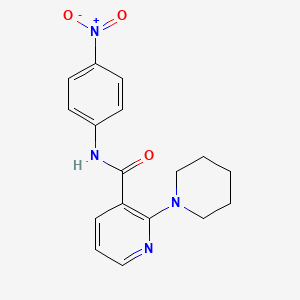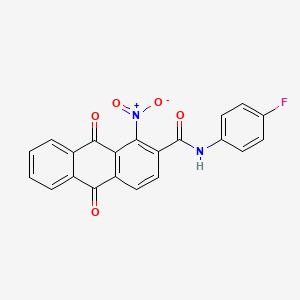![molecular formula C24H29NO4 B4301222 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B4301222.png)
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that regulates pain, mood, appetite, and memory. URB597 increases the levels of anandamide in the brain, which can have therapeutic effects on various neurological and psychiatric disorders.
Wirkmechanismus
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione inhibits FAAH, which breaks down anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which can have therapeutic effects on various neurological and psychiatric disorders. Anandamide binds to cannabinoid receptors in the brain, which regulate pain, mood, appetite, and memory. This compound does not bind to cannabinoid receptors directly, but rather indirectly increases the levels of anandamide, which then binds to cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the brain and peripheral tissues. Anandamide has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to have minimal side effects and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It has been shown to be well-tolerated in animal studies, with minimal side effects. This compound is also highly selective for FAAH, which reduces the risk of off-target effects. However, this compound has a short half-life and requires frequent dosing, which can be challenging in experiments. This compound is also expensive, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for 1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the effects of this compound in human clinical trials for various neurological and psychiatric disorders. This compound could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, future research could focus on identifying other FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione has been studied extensively for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in preclinical studies. This compound has also been studied for its potential in treating drug addiction, as anandamide levels are decreased in drug-addicted individuals. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound is also being studied for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as anandamide has neuroprotective properties.
Eigenschaften
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-4-28-21-11-10-19(15-22(21)29-5-2)12-13-25-23(26)16-20(24(25)27)14-18-8-6-17(3)7-9-18/h6-11,15,20H,4-5,12-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNDHFLXOMMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4301140.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4301157.png)

![3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)
![3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4301175.png)

![ethyl 3-{[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4301181.png)
![3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4301194.png)
![4-benzoyl-1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4301202.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4301215.png)
![3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4301227.png)
![3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301228.png)